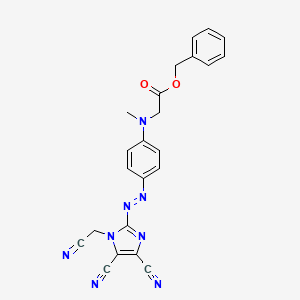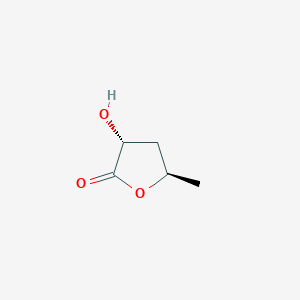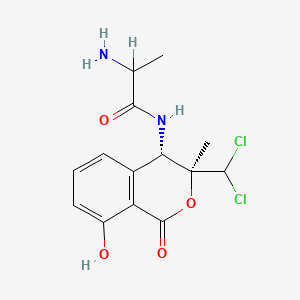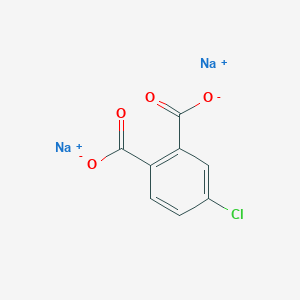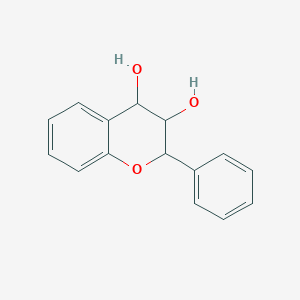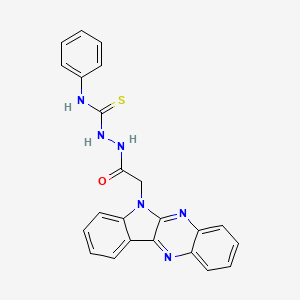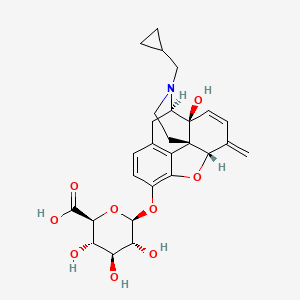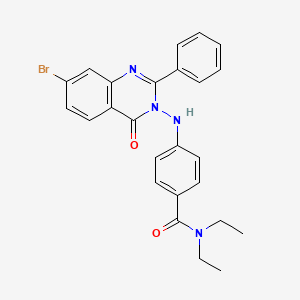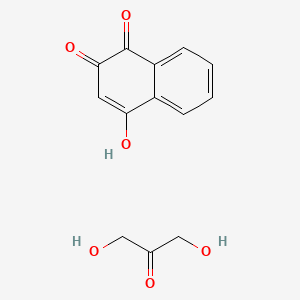
Lawsone with dihydroxyacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a 1,4-naphthoquinone derivative of hydroxyquinone containing one additional ring . Dihydroxyacetone is a simple carbohydrate that is often used in sunless tanning products. When combined, lawsone and dihydroxyacetone create a compound that has significant applications in various fields, particularly in providing protection against ultraviolet radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . The preparation of dihydroxyacetone typically involves the microbial fermentation of glycerol or chemical synthesis from formaldehyde.
Industrial Production Methods: Industrial production of lawsone involves the extraction from henna leaves, followed by purification processes. Dihydroxyacetone is produced on an industrial scale through microbial fermentation, which is considered more environmentally friendly compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain .
Common Reagents and Conditions: Common reagents used in reactions involving lawsone include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The reactions typically occur under mild conditions, making lawsone a versatile compound in organic synthesis .
Major Products: The major products formed from reactions involving lawsone include various biologically active compounds and materials with interesting properties. These products have applications in fields such as medicine, cosmetics, and forensic science .
Aplicaciones Científicas De Investigación
Lawsone and dihydroxyacetone have significant applications in scientific research. They are used in the development of sunless tanning agents and sunscreens due to their ability to provide protection against ultraviolet radiation . Additionally, lawsone has demonstrated various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer effects . The combination of lawsone and dihydroxyacetone has been studied for its potential to provide broad-spectrum reduction in UV transmission, making it a valuable compound in dermatological research .
Mecanismo De Acción
The mechanism of action of lawsone involves the generation of reactive oxygen species (ROS) by the redox cycle under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA . When combined with dihydroxyacetone, the compound forms a chemically fixed keratin sunscreen in the stratum corneum, providing significant protection against UVA and UVB radiation .
Comparación Con Compuestos Similares
- Lapachol
- Juglone
- Plumbagin
- Atovaquone
- Parvaquone
Comparison: Lawsone is unique among similar compounds due to its strong UV absorption properties and its ability to form a permanent stain with keratin. This makes it particularly useful in sunless tanning products and sunscreens . Other similar compounds, such as lapachol and juglone, also have significant biological activities but do not possess the same level of UV protection as lawsone .
Propiedades
Número CAS |
195508-77-1 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-one;4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3.C3H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;4-1-3(6)2-5/h1-5,11H;4-5H,1-2H2 |
Clave InChI |
YJZHDLVDICECLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O.C(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


